molecular formula C9H9NO4 B2717880 3-Acetamido-2-hydroxybenzoic acid CAS No. 447410-00-6

3-Acetamido-2-hydroxybenzoic acid

Cat. No. B2717880
CAS RN: 447410-00-6
M. Wt: 195.174
InChI Key: QTFUPIICBHXPRL-UHFFFAOYSA-N
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Description

3-Acetamido-2-hydroxybenzoic acid is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as 2-Acetamido-3-hydroxybenzoic acid and 3-hydroxy-N-acetylanthranilic acid .


Molecular Structure Analysis

The molecular structure of 3-Acetamido-2-hydroxybenzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 195.172 Da, and the monoisotopic mass is 195.053162 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetamido-2-hydroxybenzoic acid include a molecular weight of 195.17 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Future Directions

Future research directions could include the design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . In particular, increasing the alkyl position (methyl) in an acetamide moiety of 5-acetamido-2-hydroxy benzoic acid derivatives aims to increase their selectivity over COX-2 .

properties

IUPAC Name

3-acetamido-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-4-2-3-6(8(7)12)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFUPIICBHXPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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